molecular formula C19H24F3NO4 B13717214 Methyl 1-Boc-4-(3,4,5-trifluorobenzyl)piperidine-4-carboxylate

Methyl 1-Boc-4-(3,4,5-trifluorobenzyl)piperidine-4-carboxylate

Cat. No.: B13717214
M. Wt: 387.4 g/mol
InChI Key: VMTLTJVYEBSDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD32876912 is a chemical compound with the molecular formula C19H24F3NO4 and a molecular weight of 387.39 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The preparation of MFCD32876912 involves specific synthetic routes and reaction conditions. One of the methods includes the formation of a triazolo ring compound methanesulfonate crystal form . The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the compound.

Chemical Reactions Analysis

MFCD32876912 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include boron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of MFCD32876912 involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating biochemical pathways, although detailed insights into its mechanism are still under investigation .

Comparison with Similar Compounds

MFCD32876912 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with triazolo ring structures and methanesulfonate crystal forms . The uniqueness of MFCD32876912 lies in its specific molecular configuration and stability.

Properties

Molecular Formula

C19H24F3NO4

Molecular Weight

387.4 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-[(3,4,5-trifluorophenyl)methyl]piperidine-1,4-dicarboxylate

InChI

InChI=1S/C19H24F3NO4/c1-18(2,3)27-17(25)23-7-5-19(6-8-23,16(24)26-4)11-12-9-13(20)15(22)14(21)10-12/h9-10H,5-8,11H2,1-4H3

InChI Key

VMTLTJVYEBSDGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=C(C(=C2)F)F)F)C(=O)OC

Origin of Product

United States

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